4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile
Description
4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-(5-amino-2-oxopyridin-1-yl)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C11H15N3O/c1-11(2,8-12)5-6-14-7-9(13)3-4-10(14)15/h3-4,7H,5-6,13H2,1-2H3 |
InChI Key |
QNIOBXDXQLZFBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=C(C=CC1=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Functional Groups: Amino and oxo groups are introduced through substitution or addition reactions.
Attachment of the Butanenitrile Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.
Receptor Modulation: Interacting with cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanoic acid
- 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanamide
Uniqueness
4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to similar compounds.
Biological Activity
4-(5-Amino-2-oxopyridin-1(2H)-yl)-2,2-dimethylbutanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.28 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with an amino group and a dimethylbutanenitrile moiety, which may influence its biological interactions.
1. Anticholinesterase Activity
Research indicates that compounds similar in structure to this compound exhibit significant anticholinesterase activity. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels are diminished due to increased acetylcholinesterase (AChE) activity.
- Mechanism : The compound likely inhibits AChE, thereby increasing acetylcholine availability in synaptic clefts, which can enhance cognitive function.
- Case Study : A study demonstrated that a related compound showed an IC50 value of 2.7 µM against AChE, indicating potent inhibitory effects .
2. Antioxidant Properties
Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases.
- Research Findings : In vitro assays have shown that similar compounds possess antioxidant capabilities by scavenging free radicals and reducing oxidative damage in neuronal cells.
3. Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties against a range of pathogens.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As an AChE inhibitor, it prevents the breakdown of acetylcholine.
- Radical Scavenging : The presence of functional groups allows the compound to interact with reactive oxygen species (ROS), reducing cellular damage.
Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Cognitive Enhancer : Potential use in treating Alzheimer’s disease and other cognitive disorders.
- Antimicrobial Agent : Could be developed into treatments for bacterial and fungal infections.
- Antioxidant Supplement : May serve as a protective agent against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
